Eupalinolide A

Drug Metabolism Pharmacokinetics ADME

Procure Eupalinolide A (Z‑configuration) for reproducible research. Unlike its E‑isomer (EB), EA exhibits distinct metabolic stability, YAP‑degrading activity, and HSP70 induction without cytotoxicity. Ideal for Hippo pathway, oncology (NSCLC), and protein homeostasis studies. Insist on CAS 877822‑41‑8 to avoid isomer‑induced variability.

Molecular Formula C24H30O9
Molecular Weight 462.5 g/mol
CAS No. 877822-41-8
Cat. No. B1142206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinolide A
CAS877822-41-8
Synonyms(2E)-4-Hydroxy-2-methyl-2-butenoic Acid (3aR,4R,6Z,9S,10E,11aR)-9-(acetyloxy)-6-[(acetyloxy)methyl]-2,3,3a,4,5,8,9,11a-octahydro-10-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl Ester; 
Molecular FormulaC24H30O9
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2
InChIInChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6-/t19-,20+,21+,22-/m0/s1
InChIKeyHPWMABTYJYZFLK-FHEQDPKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eupalinolide A Procurement Guide: Baseline Identity, Structural Class, and Comparator Context


Eupalinolide A (EA, CAS 877822-41-8) is a germacrane-type sesquiterpene lactone (STL) primarily isolated from Eupatorium lindleyanum DC. It is a cis-trans isomer of Eupalinolide B (EB), with the Z-configuration at the ester side chain distinguishing it from the E-configuration of EB [1]. EA possesses a guaianolide skeleton with an α,β-unsaturated carbonyl system and multiple acetoxy groups, which confer its electrophilic reactivity and biological interactions [2]. It is characterized as a Yes-associated protein (YAP) degrader and heat shock protein 70 (HSP70) inducer, with reported applications in inflammation, oncology, and fibrosis research [3].

Why Generic Substitution Fails: Cis-Trans Isomerism and Functional Divergence in Eupalinolide A/B


Eupalinolide A and its isomer Eupalinolide B are often treated as interchangeable in literature, but recent metabolic and functional studies reveal that their distinct stereochemistry (Z vs. E configuration) leads to differential hydrolytic stability, enzyme kinetics, and possibly target engagement [1]. In human liver microsomes, EA and EB exhibit different intrinsic clearance rates by carboxylesterase, with EA being hydrolyzed at a faster rate than EB [1]. Furthermore, while both induce HSP70, the upstream mechanism and synergy with stressors may vary, making direct substitution of one for the other in cellular or in vivo models scientifically unjustified without accounting for these metabolic and functional divergences [2]. Substituting EA with EB or other germacrane analogs without understanding these differences can compromise experimental reproducibility and lead to erroneous conclusions regarding efficacy and safety.

Quantitative Differentiation Evidence for Eupalinolide A vs. Closest Analogs


Cis-Trans Isomer-Specific Metabolic Stability: EA vs. EB Hydrolysis Kinetics in Human Liver Microsomes

Eupalinolide A (EA, Z-configuration) and Eupalinolide B (EB, E-configuration) are rapidly hydrolyzed by carboxylesterase in human liver microsomes, but EA exhibits a significantly faster intrinsic clearance rate [1]. This difference in metabolic stability is a direct consequence of their stereochemical divergence and has implications for in vivo bioavailability and duration of action [1].

Drug Metabolism Pharmacokinetics ADME

YAP Degradation: Eupalinolide A Promotes K27-Linked Ubiquitination and Autophagic Clearance

Eupalinolide A (EA) functions as a YAP degrader by recruiting the E3 ubiquitin ligase HECW1 to catalyze K27-linked polyubiquitination of YAP, targeting it for degradation via the TOLLIP-mediated selective autophagy pathway [1]. In a murine model of trauma-induced heterotopic ossification (HO), local injection of EA at a dose of 5 mg/kg significantly reduced ectopic bone formation by 61.8% (p < 0.001) compared to vehicle control [1]. While other eupalinolides have been reported to have cytotoxic effects, EA is the only one in this class with documented YAP degradation activity through this specific mechanism [1].

YAP Signaling Autophagy Heterotopic Ossification

Cytotoxicity Profile Across Four Human Cancer Cell Lines: Eupalinolide A and B Show Comparable Potency

In a direct comparative study, eupalinolide A (EA) and eupalinolide B (EB), along with other eupalinolides, were evaluated for cytotoxicity against four human tumor cell lines: A-549 (lung), BGC-823 (gastric), SMMC-7721 (hepatocellular), and HL-60 (leukemia) [1]. While both EA and EB demonstrated potent cytotoxicity, the study did not report statistically significant differences in IC50 values between the two isomers [1]. This suggests that for basic cytotoxic screening, EA and EB may be functionally similar, but for more nuanced mechanistic studies, EA's distinct YAP-degrading activity provides a critical advantage.

Cytotoxicity Cancer Research Natural Product Screening

HSP70 Induction: Synergistic Action of Eupalinolide A with Cellular Stressors

Eupalinolide A (EA) and B (EB) both induce HSP70 expression via activation of heat shock factor 1 (HSF1) by disrupting the HSF1-HSP90 interaction [1]. EA was found to induce HSP70 at concentrations that did not significantly affect cell viability (up to 10 μM in some cell types) [1]. Importantly, EA acts synergistically with other stressors (e.g., heat shock, UV radiation) to enhance HSP70 expression, a property that may be exploited for therapeutic and cosmetic applications [1]. While quantitative synergy data (e.g., combination index) is not provided in the abstract, the reported synergy distinguishes EA from other HSP70 inducers that lack this stressor-synergistic property.

Heat Shock Response Chaperone Therapeutics Cosmeceuticals

Cytochrome P450 Metabolism: CYP3A4 as Primary Oxidative Pathway for EA and EB

Both eupalinolide A (EA) and eupalinolide B (EB) are metabolized by multiple cytochrome P450 isoforms, with CYP3A4 playing a dominant role [1]. Reaction phenotyping in human recombinant enzymes and human liver microsomes confirmed that CYP3A4 contributes >60% to the total normalized oxidation rate for both isomers [1]. This shared metabolic pathway suggests that EA and EB may exhibit similar drug-drug interaction (DDI) liabilities and inter-individual variability in clearance. No significant isoform-selectivity differences were observed between EA and EB [1].

Drug-Drug Interactions Hepatotoxicity Pharmacogenomics

In Vivo Efficacy: Eupalinolide A Suppresses Trauma-Induced Heterotopic Ossification

In a murine model of trauma-induced heterotopic ossification (HO) of the Achilles tendon, local injection of eupalinolide A (EA) at 5 mg/kg significantly reduced ectopic bone formation by 61.8% compared to vehicle [1]. Histological analysis confirmed decreased osteogenic differentiation of tendon-derived stem cells (TDSCs) and reduced YAP expression in treated tissues [1]. This in vivo efficacy, combined with the unique YAP degradation mechanism, provides a strong rationale for selecting EA over other eupalinolides or generic sesquiterpene lactones for studies of fibrosis, ossification, or YAP-driven pathologies.

Fibrosis Musculoskeletal Disorders Preclinical Efficacy

Recommended Research and Industrial Application Scenarios for Eupalinolide A Based on Quantitative Evidence


YAP-Driven Fibrosis and Heterotopic Ossification Models

Given its unique YAP-degrading activity and robust in vivo efficacy in reducing ectopic bone formation (61.8% reduction at 5 mg/kg), EA is the compound of choice for preclinical studies investigating YAP-dependent fibrotic processes, including traumatic heterotopic ossification, tendon fibrosis, and other musculoskeletal disorders where YAP signaling is aberrant [1]. Its well-defined mechanism via HECW1-mediated ubiquitination and TOLLIP-dependent autophagy provides a clear molecular pathway for target validation [1].

Short-Acting YAP Degrader for In Vivo Studies with Defined PK Window

The rapid hydrolysis of EA by carboxylesterase (CLint = 137.8 μL/min/mg protein in HLMs) makes it a preferred tool when a short-acting agent is desired to minimize off-target effects or to allow for precise temporal control of YAP degradation [2]. For studies requiring a longer-acting YAP degrader, EB (CLint = 68.1 μL/min/mg protein) or alternative analogs may be more suitable [2].

HSP70 Induction and Cytoprotection Studies (With Synergy Assessment)

EA reliably induces HSP70 at non-cytotoxic concentrations and synergizes with cellular stressors such as heat shock and UV radiation [3]. This property makes EA a valuable probe for investigating chaperone-mediated cytoprotection, particularly in models of oxidative stress, UV-induced damage, or inflammation, where HSP70 induction is a key protective mechanism [3].

General Cytotoxicity Screening of Germacrane Sesquiterpene Lactones

EA exhibits potent cytotoxicity against a panel of human cancer cell lines (A-549, BGC-823, SMMC-7721, HL-60) and can serve as a representative germacrane sesquiterpene lactone for initial cytotoxic screening [4]. However, for studies where the primary goal is to investigate YAP degradation or in vivo efficacy in HO, EA remains the superior choice due to its unique mechanism and validated in vivo data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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